Synthesis of Methyl 2-Benzoylbenzoate via Friedel-Crafts Acylation: A Technical Guide
Synthesis of Methyl 2-Benzoylbenzoate via Friedel-Crafts Acylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of methyl 2-benzoylbenzoate, a valuable intermediate in organic synthesis, through the Friedel-Crafts acylation of methyl benzoate (B1203000) with benzoyl chloride. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, quantitative data, and characterization methods.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds by introducing an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is widely employed in the synthesis of aryl ketones, which are key precursors in the pharmaceutical, agrochemical, and fine chemical industries. The synthesis of methyl 2-benzoylbenzoate via this method involves the reaction of methyl benzoate with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
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Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with benzoyl chloride to form a highly reactive and resonance-stabilized acylium ion.
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Electrophilic Attack: The π-electron system of the methyl benzoate ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.
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Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), removes a proton from the carbon atom bearing the new benzoyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
The methoxycarbonyl group (-COOCH₃) of methyl benzoate is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Consequently, harsher reaction conditions may be required compared to the acylation of more electron-rich aromatic compounds. Furthermore, electron-withdrawing groups are typically meta-directing. However, the formation of the ortho-isomer, methyl 2-benzoylbenzoate, is desired in this synthesis. While the meta-isomer is the electronically favored product, the ortho-isomer can be obtained, often as a significant component of the product mixture, influenced by factors such as the choice of solvent, reaction temperature, and stoichiometry of the catalyst. It is hypothesized that chelation of the Lewis acid between the ester and ketone carbonyl groups in the ortho transition state can play a role in its formation.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of methyl 2-benzoylbenzoate based on standard procedures for Friedel-Crafts acylation.
Materials:
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Methyl benzoate
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Benzoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent (e.g., carbon disulfide)
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Hydrochloric acid (concentrated and dilute)
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Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ice
Equipment:
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Three-necked round-bottom flask
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Reflux condenser with a gas trap (e.g., calcium chloride tube or an outlet to a scrubber)
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Dropping funnel
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Ice bath
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be protected from atmospheric moisture using a drying tube.
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Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) and the chosen anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0°C in an ice bath with stirring.
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Addition of Reactants: In the dropping funnel, prepare a solution of methyl benzoate (1 equivalent) and benzoyl chloride (1.1 equivalents) in the anhydrous solvent. Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature at 0°C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to reflux (the specific temperature will depend on the solvent used). Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
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Work-up: After the reaction is complete, cool the mixture to 0°C and carefully quench it by slowly adding crushed ice, followed by a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of the solvent (e.g., dichloromethane).
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Washing: Combine the organic layers and wash successively with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of hexane (B92381) and ethyl acetate) to yield pure methyl 2-benzoylbenzoate.
Quantitative Data
The following table summarizes representative quantitative data for Friedel-Crafts acylation reactions of various aromatic substrates to produce benzophenone (B1666685) derivatives. Note that the specific yield for the synthesis of methyl 2-benzoylbenzoate can vary depending on the precise reaction conditions employed.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzene | Phthalic Anhydride | AlCl₃ | Benzene | Reflux | 0.5 | 2-Benzoylbenzoic acid | 74-88 |
| Toluene | Benzoyl Chloride | AlCl₃ | Toluene | - | 3 | 4-Methylbenzophenone | - |
| Anisole | Benzoyl Chloride | Cu(OTf)₂ | [bmim][BF₄] | 80 | 1 | 4-Methoxybenzophenone | >95 |
| Methyl Benzoate | Benzoyl Chloride | AlCl₃ | DCM | Reflux | 2-12 | Methyl 2-benzoylbenzoate | Variable |
Data for methyl 2-benzoylbenzoate is estimated based on typical Friedel-Crafts acylation yields.
Characterization of Methyl 2-Benzoylbenzoate
The structure and purity of the synthesized methyl 2-benzoylbenzoate can be confirmed by various spectroscopic methods.
Table 2: Spectroscopic Data for Methyl 2-Benzoylbenzoate
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 8.05 (d, 1H), 7.75 (d, 1H), 7.64-7.54 (m, 3H), 7.43-7.41 (m, 4H), 3.61 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 196.5, 167.0, 140.3, 137.8, 133.2, 132.6, 131.1, 130.5, 130.0, 128.8, 128.3, 128.2, 52.3 |
| IR (KBr, cm⁻¹) | ~1720 (C=O, ester), ~1665 (C=O, ketone), ~1600, 1450 (C=C, aromatic), ~1280 (C-O, ester) |
| Mass Spec. (EI) | m/z: 240 (M⁺), 209 (M-OCH₃)⁺, 181 (M-COOCH₃)⁺, 105 (C₆H₅CO)⁺, 77 (C₆H₅)⁺ |
Visualizations
Reaction Mechanism
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Experimental Workflow
Caption: Experimental workflow for Friedel-Crafts acylation synthesis.
Safety Considerations
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Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Benzoyl chloride is a lachrymator and is corrosive. Handle it in a fume hood.
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Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
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The quenching of the reaction is highly exothermic and releases HCl gas. Perform this step slowly and with caution in an ice bath.
This technical guide provides a comprehensive framework for the synthesis of methyl 2-benzoylbenzoate via Friedel-Crafts acylation. Researchers should adapt the generalized protocol to their specific laboratory conditions and scale, always adhering to safe laboratory practices.
